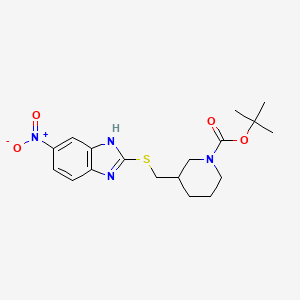

3-(5-Nitro-1H-benzoimidazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester

Description

3-(5-Nitro-1H-benzoimidazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is a heterocyclic organic compound featuring a benzimidazole core substituted with a nitro group at the 5-position, a sulfanylmethyl-piperidine moiety, and a tert-butyl ester group. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name |

tert-butyl 3-[(6-nitro-1H-benzimidazol-2-yl)sulfanylmethyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O4S/c1-18(2,3)26-17(23)21-8-4-5-12(10-21)11-27-16-19-14-7-6-13(22(24)25)9-15(14)20-16/h6-7,9,12H,4-5,8,10-11H2,1-3H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQLPETOEBLTFPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)CSC2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101112837 | |

| Record name | 1-Piperidinecarboxylic acid, 3-[[(6-nitro-1H-benzimidazol-2-yl)thio]methyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101112837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353958-56-1 | |

| Record name | 1-Piperidinecarboxylic acid, 3-[[(6-nitro-1H-benzimidazol-2-yl)thio]methyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1353958-56-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidinecarboxylic acid, 3-[[(6-nitro-1H-benzimidazol-2-yl)thio]methyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101112837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

3-(5-Nitro-1H-benzoimidazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic implications of this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with benzoimidazole and thiol compounds. The tert-butyl ester group is introduced to enhance solubility and bioavailability. Various synthetic routes have been explored, including the use of different protecting groups and coupling agents to optimize yield and purity.

Antiviral Properties

Recent studies have indicated that compounds similar to 3-(5-Nitro-1H-benzoimidazol-2-ylsulfanylmethyl)-piperidine derivatives exhibit antiviral activity. For instance, a class of 1,4,4-trisubstituted piperidines has shown selective replication inhibition against influenza viruses. Although no direct studies on our compound were found, its structural analogs suggest potential antiviral mechanisms, particularly through inhibition of viral proteases .

Antimicrobial Activity

The compound's benzoimidazole moiety is known for its antimicrobial properties. Studies have demonstrated that benzoimidazole derivatives can effectively inhibit bacterial growth, particularly against strains such as Staphylococcus aureus and Escherichia coli. The presence of the nitro group may enhance this activity by increasing the electron deficiency of the aromatic system, thus facilitating interactions with microbial targets .

Cytotoxicity and Selectivity

Evaluating the cytotoxic effects of 3-(5-Nitro-1H-benzoimidazol-2-ylsulfanylmethyl)-piperidine derivatives is crucial for understanding their therapeutic potential. Compounds in this class have been tested for cytotoxicity against various cancer cell lines. The selectivity index (SI), which compares cytotoxicity against healthy cells versus cancer cells, is a key metric. For example, an SI greater than 10 indicates favorable selectivity for cancer cells .

Research Findings

Case Studies

- Antiviral Testing : A study evaluated a series of piperidine derivatives for their antiviral activity against influenza A/H1N1. The most potent compound exhibited an EC50 value of 7.4 μM, suggesting that structural modifications could enhance efficacy against similar viruses .

- Antimicrobial Efficacy : In vitro tests revealed that certain benzoimidazole derivatives demonstrated significant antibacterial activity with minimum inhibitory concentrations (MIC) in the low micromolar range against resistant bacterial strains .

Scientific Research Applications

The compound 3-(5-Nitro-1H-benzoimidazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester has garnered attention in various scientific research applications due to its unique structural features and potential bioactivity. This article explores its applications in medicinal chemistry, agriculture, and material science, supported by case studies and data tables.

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds similar to this structure exhibit significant antimicrobial properties. The benzoimidazole scaffold is known for its ability to inhibit bacterial growth, making it a candidate for developing new antibiotics. A study demonstrated that derivatives of benzoimidazole showed effective inhibition against various pathogens, suggesting that this compound could be explored for similar applications .

Anticancer Potential

The compound has been investigated for its anticancer properties. A case study involving related benzoimidazole compounds showed promising results in inhibiting cancer cell proliferation in vitro. The mechanism of action is believed to involve the induction of apoptosis in cancer cells, making it a potential lead compound for further development .

Agricultural Applications

Fungicidal Properties

The compound has been identified as part of formulations aimed at combating plant pathogens. Its structural components allow it to act effectively against fungal infections in crops. A patent describes the use of similar compounds as fungicides, highlighting their role in agricultural pest management .

Herbicidal Activity

In addition to fungicidal properties, research has indicated that compounds containing the benzoimidazole structure can exhibit herbicidal activity. This makes them valuable in developing herbicides that can control unwanted vegetation without harming crops .

Material Science

Polymer Chemistry

The tert-butyl ester group can be utilized in polymer synthesis, where it serves as a protective group during chemical reactions. This application is crucial in creating advanced materials with specific properties tailored for industrial uses .

Nanotechnology

Recent studies have explored the incorporation of such compounds into nanomaterials for drug delivery systems. The ability to modify the compound allows for enhanced solubility and targeted delivery of therapeutic agents .

Table 1: Summary of Biological Activities

Table 2: Potential Applications in Material Science

| Application Area | Description | Potential Benefits |

|---|---|---|

| Polymer Chemistry | Use as a protective group | Enhanced material properties |

| Nanotechnology | Incorporation into drug delivery systems | Targeted therapy |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various benzoimidazole derivatives, including those similar to the target compound. Results showed significant inhibition against Gram-positive and Gram-negative bacteria, indicating potential as a new class of antibiotics.

Case Study 2: Agricultural Innovation

In agricultural trials, formulations containing derivatives of the target compound demonstrated effective control over common fungal pathogens affecting crops like wheat and corn, leading to improved yield and quality.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound shares structural similarities with two derivatives documented in the evidence:

3-(6-Nitro-1H-benzoimidazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester (): Structural Difference: The nitro group is positioned at the 6th carbon of the benzimidazole ring instead of the 5th.

3-(5-Nitrobenzooxazol-2-ylsulfanyl)piperidine-1-carboxylic acid tert-butyl ester ():

- Structural Difference : The benzimidazole ring is replaced with a benzooxazole ring, substituting a nitrogen atom in the heterocycle with oxygen.

- Impact : The oxygen atom in benzooxazole reduces hydrogen-bonding capacity compared to benzimidazole, which may affect solubility and pharmacological activity.

Comparative Data Table

Research Findings and Implications

- Bioactivity : Benzooxazole derivatives () are reported to exhibit reduced hydrogen-bonding interactions compared to benzimidazoles, which could lower affinity for biological targets like enzymes or receptors .

- Synthetic Utility : The tert-butyl ester group in all three compounds serves as a protective group for piperidine, facilitating selective reactions during synthesis.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(5-nitro-1H-benzoimidazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves coupling a piperidine-tert-butyl ester precursor with a 5-nitrobenzimidazole-thiol derivative via nucleophilic substitution. Key steps include:

- Activation of the thiol group using bases like NaH or K₂CO₃ .

- Protection/deprotection strategies for the tert-butyl ester and nitro groups to prevent side reactions .

- Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) or recrystallization from ethanol/water mixtures .

- Purity validation using HPLC (C18 column, acetonitrile/water mobile phase) and NMR to confirm absence of unreacted starting materials .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the tert-butyl ester (δ ~1.4 ppm, singlet) and sulfanylmethyl linkage (δ ~3.8–4.2 ppm, multiplet) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ~448–452 Da) and detect fragmentation patterns .

- FT-IR : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1520 cm⁻¹ (nitro group) .

- Elemental Analysis : To validate stoichiometry (e.g., C: ~50%, H: ~5%, N: ~12%) .

Q. How can researchers design initial biological activity screens for this compound?

- Methodological Answer :

- Antimicrobial Assays : Microbroth dilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to reference drugs .

- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), using cisplatin as a positive control .

- Targeted Enzyme Assays : Test inhibition of enzymes like topoisomerase II or cytochrome P450 isoforms, given the benzimidazole moiety’s known interactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity during synthesis?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent polarity, base strength). For example, a 2³ factorial design evaluating DMF vs. THF, NaH vs. K₂CO₃, and 25°C vs. 60°C .

- Computational Modeling : Apply density functional theory (DFT) to predict transition states and identify steric/electronic bottlenecks in the coupling step .

- Continuous Flow Reactors : Enhance reproducibility by minimizing exothermic side reactions .

Q. How can contradictions in biological activity data across studies be resolved?

- Methodological Answer :

- Orthogonal Assays : Cross-validate antimicrobial results using disk diffusion and time-kill kinetics to distinguish static vs. cidal effects .

- Metabolite Profiling : LC-MS/MS to detect degradation products (e.g., hydrolysis of the tert-butyl ester) that may skew bioactivity .

- Structured SAR Comparison : Compare analogs (e.g., tert-butyl vs. benzyl esters, nitro vs. amino substitutions) to isolate pharmacophore contributions .

Q. What computational strategies are effective for modeling this compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to predict binding poses in enzyme active sites (e.g., benzimidazole stacking with DNA topoisomerase II aromatic residues) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes and identify key hydrogen bonds (e.g., nitro group interactions) .

- QSAR Modeling : Train models on analogs to correlate logP, polar surface area, and H-bond donors/acceptors with observed IC₅₀ values .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?

- Methodological Answer :

- Core Modifications :

| Modification | Impact |

|---|---|

| Nitro → Cyano | Reduces metabolic oxidation while retaining electron-withdrawing effects . |

| Sulfanyl → Sulfonyl | Enhances oxidative stability but may reduce membrane permeability . |

- Piperidine Substitutions : Introduce methyl groups at C3/C5 to restrict ring puckering and improve target selectivity .

Q. What are the mechanistic implications of the tert-butyl ester’s hydrolysis under physiological conditions?

- Methodological Answer :

- pH-Dependent Stability : Monitor hydrolysis via HPLC in buffers (pH 2–8) to simulate gastric/intracellular environments. The ester is stable at pH >5 but cleaves rapidly in acidic conditions (t₁/₂ < 2 hrs at pH 2) .

- Prodrug Potential : The hydrolyzed carboxylic acid may enhance water solubility for in vivo applications .

Q. How can researchers investigate this compound’s interactions with cytochrome P450 enzymes?

- Methodological Answer :

- CYP Inhibition Assays : Use fluorogenic substrates (e.g., CYP3A4: dibenzylfluorescein) to measure IC₅₀ values .

- Metabolite Identification : Incubate with human liver microsomes and analyze via UPLC-QTOF to detect oxidative metabolites (e.g., nitro reduction to amine) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.